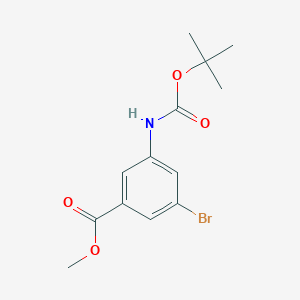
Methyl 3-bromo-5-((tert-butoxycarbonyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to a benzene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves a multi-step process:
Bromination: The starting material, 3-amino benzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to yield 3-bromo-5-amino benzoic acid.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to produce methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and automated systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Deprotection: 3-bromo-5-amino benzoic acid.
Ester Hydrolysis: 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid.
科学的研究の応用
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: Employed in the preparation of functionalized materials and nanomaterials for various industrial applications.
作用機序
The mechanism of action of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate depends on its specific application:
In Medicinal Chemistry: It acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets.
In Organic Synthesis: The bromine atom and Boc-protected amino group provide reactive sites for further functionalization, enabling the synthesis of diverse compounds.
類似化合物との比較
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate can be compared with similar compounds such as:
Methyl 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoate: Similar structure but with the Boc-protected amino group at a different position on the benzene ring.
Methyl 3-chloro-5-{[(tert-butoxy)carbonyl]amino}benzoate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl 3-bromo-5-amino benzoate: Lacks the Boc protecting group, making it more reactive but less stable.
These comparisons highlight the unique reactivity and versatility of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate in various chemical and biological applications.
特性
分子式 |
C13H16BrNO4 |
|---|---|
分子量 |
330.17 g/mol |
IUPAC名 |
methyl 3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-8(11(16)18-4)5-9(14)7-10/h5-7H,1-4H3,(H,15,17) |
InChIキー |
NREVQORATGDEFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13494214.png)
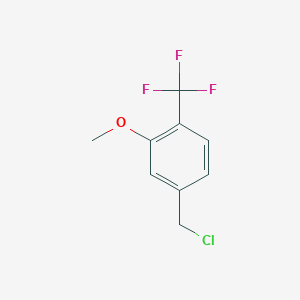

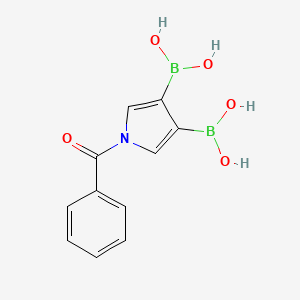
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
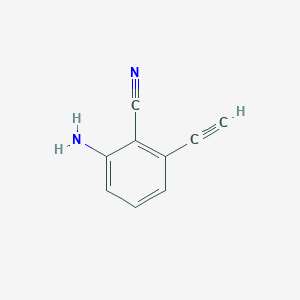
![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
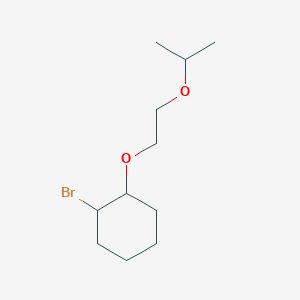
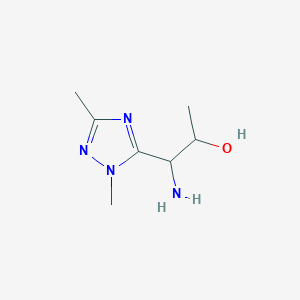
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
